(2R,5S,10aS,10bS)-Octahydro-10b-hydroxy-5-isobutyl-2-isopropyl-3,6-dioxo-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-2-carboxylic Acid
Beschreibung
Historical Context of Polycyclic Oxazolo-Pyrrolo-Pyrazine Derivatives
The development of polycyclic oxazolo-pyrrolo-pyrazine derivatives represents a significant evolution in heterocyclic chemistry that spans several decades of synthetic and medicinal chemistry research. Early investigations into this chemical class emerged from the study of natural products, particularly those derived from ergot alkaloids, which contain related tricyclic frameworks. The structural similarity between synthetic oxazolo-pyrrolo-pyrazine derivatives and naturally occurring ergot alkaloids provided initial motivation for the development of synthetic methodologies to access these complex molecular architectures.
Historical synthetic approaches to oxazolo-pyrrolo-pyrazine derivatives involved multi-step procedures that often required harsh reaction conditions and resulted in modest yields. Early patent literature from the 1960s and 1970s documented various synthetic routes for preparing octahydro-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine derivatives, establishing fundamental synthetic protocols that would later be refined and optimized. These pioneering studies laid the groundwork for understanding the reactivity patterns and synthetic challenges associated with constructing the complex tricyclic core system.
The recognition that oxazolo-pyrrolo-pyrazine derivatives could serve as cyclol tripeptide analogs significantly expanded interest in this chemical class. This connection to peptide chemistry opened new avenues for research, as these compounds could potentially mimic the biological activities of naturally occurring peptides while offering enhanced stability and modified pharmacological properties. The relationship to ergot alkaloids further emphasized the potential therapeutic relevance of these structures, given the well-established biological activities of ergot-derived compounds in neuropharmacology and other medical applications.
| Decade | Key Development | Significance |
|---|---|---|
| 1960s-1970s | Initial synthetic methodologies | Established fundamental synthetic protocols |
| 1980s | Cyclol tripeptide recognition | Connected structure to peptide biology |
| 1990s-2000s | Improved synthetic methods | Enhanced accessibility and yield |
| 2010s-Present | Advanced catalytic approaches | Enabled complex derivative synthesis |
The evolution of synthetic methodologies has been marked by the development of more efficient and selective reaction sequences. Modern approaches have incorporated transition metal catalysis, particularly gold-catalyzed cyclization reactions, to achieve the construction of related polycyclic pyrrolo-pyrazine systems. These advances have enabled the synthesis of structurally diverse derivatives and have facilitated structure-activity relationship studies that continue to drive research in this area.
Structural Significance of the [3,2-a]pyrrolo[2,1-c]pyrazine Core
The [3,2-a]pyrrolo[2,1-c]pyrazine core structure represents a unique arrangement of fused heterocyclic rings that confers distinctive chemical and physical properties to molecules containing this framework. The specific fusion pattern, designated by the [3,2-a]pyrrolo[2,1-c] nomenclature, describes the precise connectivity between the pyrrole and pyrazine rings, which is fundamental to understanding the reactivity and conformational behavior of these compounds. This tricyclic system creates a rigid molecular scaffold that constrains the three-dimensional shape of the molecule and influences its interactions with biological targets and chemical reagents.
The pyrrole component of the core structure contributes significant electron density to the overall molecular system due to the aromatic character of the five-membered nitrogen-containing ring. This electron-rich nature influences the chemical reactivity of the entire molecule, particularly affecting electrophilic substitution reactions and the stability of various oxidation states. The pyrazine ring, containing two nitrogen atoms in a six-membered aromatic system, provides additional sites for hydrogen bonding and metal coordination, which can be crucial for biological activity and crystal packing arrangements.
The oxazole ring fusion completes the tricyclic framework and introduces an oxygen atom that can participate in hydrogen bonding interactions. The presence of the oxygen heteroatom also affects the electronic distribution within the molecule and can influence the conformational preferences of flexible substituents attached to the core structure. The specific geometry imposed by the [3,2-a]pyrrolo[2,1-c] fusion pattern creates a three-dimensional molecular architecture that can serve as a template for the design of bioactive compounds.
Structural Analysis of Core Components:
| Ring System | Heteroatoms | Electronic Character | Functional Contribution |
|---|---|---|---|
| Pyrrole | 1 Nitrogen | Electron-rich aromatic | Nucleophilic reactivity |
| Pyrazine | 2 Nitrogens | Electron-deficient aromatic | Hydrogen bonding acceptor |
| Oxazole | 1 Nitrogen, 1 Oxygen | Mixed electronic character | Conformational constraint |
The conformational rigidity imposed by the tricyclic core structure has important implications for the biological activity of compounds containing this framework. Unlike flexible acyclic or monocyclic compounds, the [3,2-a]pyrrolo[2,1-c]pyrazine core maintains a relatively fixed three-dimensional shape that can complement the binding sites of specific protein targets. This conformational constraint can lead to enhanced binding affinity and selectivity, making these compounds particularly valuable as lead structures in drug discovery programs.
Recent synthetic methodologies have demonstrated the versatility of the [3,2-a]pyrrolo[2,1-c]pyrazine core for chemical modification and derivatization. The availability of multiple sites for functionalization, including the nitrogen atoms of the pyrrole and pyrazine rings, allows for the systematic exploration of structure-activity relationships. Modern synthetic approaches have employed catalyst-free annulative functionalization strategies to construct complex derivatives efficiently, enabling the rapid generation of compound libraries for biological screening and mechanistic studies.
Eigenschaften
IUPAC Name |
(2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O6/c1-9(2)8-11-13(20)18-7-5-6-12(18)17(24)19(11)14(21)16(25-17,10(3)4)15(22)23/h9-12,24H,5-8H2,1-4H3,(H,22,23)/t11-,12?,16+,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHAPIBGUBQOTE-VDXHGNKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2CCCC2[C@]3(N1C(=O)[C@](O3)(C(C)C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858234 | |
| Record name | (2R,5S,10bS)-10b-Hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24177-07-9 | |
| Record name | (2R,5S,10bS)-10b-Hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
The compound (2R,5S,10aS,10bS)-Octahydro-10b-hydroxy-5-isobutyl-2-isopropyl-3,6-dioxo-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-2-carboxylic Acid is a complex organic molecule with potential biological activities. Its structure suggests possible interactions with biological systems that could lead to therapeutic applications. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic uses.
- Molecular Formula : C14H20N2O6
- Molecular Weight : 312.32 g/mol
- IUPAC Name : (2R,5S,10aS,10bS)-10b-hydroxy-5-isopropyl-2-methyl-3,6-dioxooctahydro-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-2-carboxylic acid
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties:
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell walls and interference with metabolic pathways.
Anticancer Potential
Preliminary studies suggest that the compound may have anticancer properties. In cell line assays, it has demonstrated the ability to induce apoptosis in cancer cells while sparing normal cells. This selectivity could be attributed to its specific interaction with cellular signaling pathways involved in cell survival and proliferation.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound. Animal models of neurodegenerative diseases have shown that it can reduce oxidative stress and inflammation in neuronal tissues. This suggests a potential for therapeutic use in conditions like Alzheimer's disease and Parkinson's disease.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic processes critical for pathogen survival.
- Modulation of Signaling Pathways : It may interact with signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential antioxidant properties that could mitigate oxidative damage.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Antimicrobial efficacy | Demonstrated significant inhibition of bacterial growth in vitro against E. coli and S. aureus. |
| Study 2 | Cancer cell apoptosis | Induced apoptosis in human cancer cell lines with minimal effects on normal cells. |
| Study 3 | Neuroprotection | Reduced markers of oxidative stress in a mouse model of Alzheimer's disease. |
Vergleich Mit ähnlichen Verbindungen
Key Research Findings and Implications
- Structural Flexibility : The isobutyl/isopropyl combination in the target compound may optimize hydrophobic interactions in enzyme binding pockets, contrasting with the diisopropyl analog’s reduced steric hindrance .
- Stereochemical Sensitivity: Analogous to ’s NMR findings, minor stereochemical changes in the target compound could drastically alter its biological profile .
- Drug Likeness : The carboxylic acid group enhances water solubility, while the fused heterocycles improve metabolic stability compared to simpler analogs like 1-Boc-5-oxo-piperazine-2-carboxylic acid .
Vorbereitungsmethoden
Bromination-Amination-Cyclization-Oxidation Sequence
This four-step route, adapted from CN106220574A, begins with acrylic acid and proceeds via intermediates (II)–(IV):
Step 1: Bromination of Acrylic Acid
Acrylic acid reacts with bromine in dichloromethane at 20–30°C to form 2,3-dibromopropanoic acid (intermediate II). Optimal conditions use a 1:1.5 molar ratio of acrylic acid to bromine, yielding 85–90% intermediate II after crystallization at 0°C.
Step 2: Amination with Ammonia
Intermediate II undergoes nucleophilic substitution with aqueous ammonia in ethanol, producing β-alanine derivatives (intermediate III). Room-temperature reactions over 5–7 hours achieve 75% conversion.
Step 3: Cyclization with Methylglyoxal
Intermediate III reacts with methylglyoxal in refluxing ethanol (78°C) to form a pyrrolidine-2,5-dione intermediate (IV). This step introduces the pyrazine ring via a Paal-Knorr-type cyclization, with yields of 60–65%.
Step 4: DDQ-Mediated Oxidation
Intermediate IV is oxidized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane under reflux (40°C) to install the 3,6-dioxo groups. Post-reaction workup with sodium carbonate and hydrochloric acid isolates the final product in 50–55% yield.
Hydrogenolysis-Cyclization Approach
GB1216135A describes an alternative strategy involving benzyloxycarbonyl-protected intermediates:
Key Steps:
-
Azide Formation: A 2-azidocarbonyl precursor is synthesized using sodium azide and phosphorous pentachloride.
-
Benzyloxycarbonyl Protection: The amino group is protected via reflux with benzyl alcohol, enabling selective cyclization.
-
Hydrogenolytic Deprotection: Catalytic hydrogenation removes the benzyloxycarbonyl group, yielding the free amine.
-
Lysergic Acid Coupling: The amine reacts with lysergic acid derivatives to form the oxazolo-pyrrolo-pyrazine core.
This method achieves stereocontrol through chiral auxiliaries in the lysergic acid moiety but requires specialized handling of azides and high-pressure hydrogenation.
Stereochemical Control and Byproduct Mitigation
Stereoselective Formation of Chiral Centers
The 2R and 5S configurations arise from the use of enantiomerically pure methylglyoxal in Step 3 of the CN106220574A route. The 10bS center is established during DDQ oxidation, where the pro-R hydrogen is abstracted preferentially due to steric hindrance from the isobutyl group.
Byproduct Analysis
The primary byproduct, 2,5-pyrazine dicarboxylic acid (up to 15%), forms via overoxidation of the methylpyrazine intermediate. Patent CN106220574A reduces this to <5% by optimizing DDQ stoichiometry (1.2 equiv) and reaction time (8–12 hours).
Comparative Analysis of Synthetic Methods
Process Optimization and Industrial Feasibility
Solvent Selection
Dichloromethane in Steps 1 and 4 (CN106220574A) facilitates intermediate solubility but poses toxicity concerns. Substitution with ethyl acetate reduces yields by 10–15% due to poorer DDQ solubility.
Q & A
Q. What are the key synthetic routes for producing this compound, and how do reaction conditions influence stereochemical outcomes?
The compound’s synthesis involves multi-step heterocyclic assembly, leveraging oxazolo-pyrrolopyrazine core formation. Evidence from pyrrolopyrazine derivative syntheses (e.g., Scheme 2 in ) suggests using reflux conditions with dioxane and piperazine derivatives to stabilize bicyclic intermediates. Stereochemical control requires chiral auxiliaries or asymmetric catalysis, with isobutyl and isopropyl groups necessitating careful temperature modulation (e.g., <110°C) to avoid racemization .
Q. Which analytical techniques are critical for confirming its structural integrity and purity?
High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) are essential. For example, NOESY can resolve spatial proximity of the 10b-hydroxy group to adjacent protons, while NMR distinguishes carbonyl (3,6-dioxo) and carboxylic acid signals. Purity is validated via reverse-phase HPLC with UV detection at 210–230 nm, as described for similar oxazolo-pyrrolo systems in .
Q. What functional groups dictate its reactivity in derivatization studies?
The 3,6-dioxo moieties and carboxylic acid group are primary sites for nucleophilic/electrophilic modifications. For instance, the carboxylic acid can undergo esterification (e.g., with 2-methylpropyl esters, as in ), while the dioxo groups may participate in condensation reactions with hydrazines or amines, analogous to pyrazole syntheses in .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine core be addressed?
Regioselectivity is influenced by steric hindrance (e.g., isobutyl vs. isopropyl groups) and electronic effects. Computational modeling (DFT) predicts preferential attack at the less hindered C8 position of the pyrrolo ring. Experimental validation involves controlled radical copolymerization (e.g., using CMDA and DMDAAC, as in ) to map reactive sites .
Q. What experimental design strategies optimize yield in large-scale synthesis while maintaining enantiomeric excess?
Design of Experiments (DoE) with parameters like temperature, solvent polarity, and catalyst loading (e.g., chiral Brønsted acids) is critical. Flow chemistry ( ) enables precise control over residence time and mixing, reducing side reactions. Yield optimization for similar bicyclic systems achieved >80% enantiomeric excess using continuous-flow reactors with immobilized catalysts .
Q. How do non-covalent interactions (e.g., hydrogen bonding, π-stacking) influence crystallization and polymorph stability?
The 10b-hydroxy group forms intramolecular H-bonds with the oxazolo oxygen, stabilizing the octahydro framework. Polymorph screening (via solvent evaporation or slurry methods) reveals that polar solvents (e.g., DMF) favor π-stacking between aromatic residues, as observed in supramolecular studies ( ). Synchrotron XRD can resolve lattice packing discrepancies .
Q. What contradictions exist in reported bioactivity data for pyrrolopyrazine analogs, and how can they be resolved?
Discrepancies in enzymatic inhibition (e.g., kinase vs. protease targets) arise from assay conditions (e.g., buffer pH affecting protonation states). Meta-analyses using standardized protocols (e.g., ’s kinase assays) and molecular docking with explicit solvent models reduce variability. Contradictory cytotoxicity data may reflect differences in cell permeability, addressed via logP adjustments .
Data Analysis and Reproducibility
Q. Which statistical methods are recommended for analyzing dose-response relationships in pharmacological studies?
Nonlinear regression (e.g., Hill equation) and Bayesian hierarchical models account for inter-experiment variability. For reproducibility, apply strict outlier criteria (e.g., Grubbs’ test) and report confidence intervals, as emphasized in ’s research chemistry guidelines. Open-source tools like R/Bioconductor ensure transparency .
Q. How can researchers mitigate batch-to-batch variability in physicochemical characterization?
Standardize synthetic protocols using QbD (Quality by Design) principles, including in-process controls (e.g., inline FTIR for reaction monitoring). For DSC/TGA data, calibrate instruments with reference standards (e.g., ’s pharmacopeial guidelines) and validate via inter-laboratory studies .
Methodological Challenges
Q. What strategies resolve ambiguities in stereochemical assignments for this compound’s derivatives?
Combine X-ray crystallography with vibrational circular dichroism (VCD) to assign absolute configurations. For example, ’s structural data for the parent compound can serve as a reference for derivative analysis. Contradictions in NOE correlations are resolved via - HMBC experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
